(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-fluorophenyl)methanone
Overview
Description
The compound (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-fluorophenyl)methanone is a synthetic organic molecule that features a benzodioxin ring system fused with an amino group and a fluorophenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-fluorophenyl)methanone typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Amination: The introduction of the amino group at the 7-position of the benzodioxin ring can be carried out using nitration followed by reduction. Nitration introduces a nitro group, which is subsequently reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Attachment of the Fluorophenyl Methanone Moiety: The final step involves the acylation of the amino-benzodioxin intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Employing advanced purification methods like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, or the amino group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzodioxin and fluorophenyl groups.
Mechanism of Action
The mechanism by which (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-fluorophenyl)methanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to therapeutic effects, such as the inhibition of cancer cell growth or the modulation of neurotransmitter activity in the brain.
Comparison with Similar Compounds
Similar Compounds
- (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone
- (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone
- (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone
Uniqueness
Compared to similar compounds, (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-fluorophenyl)methanone is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-fluorophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(8-12(10)17)20-6-5-19-13/h1-4,7-8H,5-6,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRNCDSSBPCABV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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